5-Acetyl-1-benzyl-2-methylimidazole
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Overview
Description
5-Acetyl-1-benzyl-2-methylimidazole is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1-benzyl-2-methylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with acetylacetone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium complexes are often employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-1-benzyl-2-methylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are used under controlled conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-Acetyl-1-benzyl-2-methylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Acetyl-1-benzyl-2-methylimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The compound’s acetyl and benzyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes .
Comparison with Similar Compounds
1-Benzyl-2-methylimidazole: Lacks the acetyl group, which may affect its reactivity and applications.
2-Acetylimidazole: Similar acetyl group but lacks the benzyl substitution, leading to different chemical properties.
5-Benzylimidazole: Similar benzyl group but lacks the acetyl substitution, affecting its biological activity.
Uniqueness: 5-Acetyl-1-benzyl-2-methylimidazole’s unique combination of acetyl and benzyl groups imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where both functionalities are required .
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(3-benzyl-2-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-10(16)13-8-14-11(2)15(13)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
JTYOMGIKRQBZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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